In-Depth Technical Guide: Methyl 1-methyl-1H-indole-4-carboxylate
In-Depth Technical Guide: Methyl 1-methyl-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Methyl 1-methyl-1H-indole-4-carboxylate (CAS No. 1444-12-8). This N-methylated indole derivative is a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported information with established synthetic methodologies and predictive data to serve as a valuable resource for researchers. This guide includes detailed experimental protocols, structured data tables for easy reference, and logical workflow diagrams to facilitate further investigation of this compound.
Chemical Properties and Data
Methyl 1-methyl-1H-indole-4-carboxylate is a heterocyclic compound featuring a methylated indole core with a methyl ester at the 4-position. Its chemical structure and key identifiers are presented below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1444-12-8 |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | methyl 1-methyl-1H-indole-4-carboxylate |
| SMILES | CN1C=C(C2=C1C=CC=C2)C(=O)OC |
| InChI Key | Not available in searched literature |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White powder | [1][2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | [3] |
| Solubility | Data not available | |
| Purity | ≥ 95% - 98% (Commercially available) | [1][2] |
Synthesis and Experimental Protocols
The synthesis of Methyl 1-methyl-1H-indole-4-carboxylate is not extensively detailed in the scientific literature. However, it can be readily achieved through the N-methylation of its precursor, Methyl 1H-indole-4-carboxylate. Below are two detailed experimental protocols adapted from established methods for the N-methylation of indoles.
N-Methylation using Phenyl Trimethylammonium Iodide
This method provides a safe and highly selective approach for the monomethylation of indoles[1].
Experimental Protocol:
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To an 8 mL glass vial equipped with a magnetic stir bar, add Methyl 1H-indole-4-carboxylate (1 equivalent), phenyl trimethylammonium iodide (2.5 equivalents), and cesium carbonate (Cs₂CO₃, 2 equivalents).
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Seal the vial with a septum screw cap and purge with argon for 10 minutes.
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Add anhydrous toluene (to a concentration of 0.23 M) via syringe.
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Replace the septum with a solid screw cap and heat the reaction mixture to 120°C in a preheated heating block.
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Stir the reaction for 18-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature.
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Quench the reaction by adding 2 N HCl until gas evolution ceases.
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Extract the product with ethyl acetate (3 x 15 mL).
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Combine the organic layers, wash with 2 N HCl (2 x 5 mL) and then with brine (1 x 10 mL).
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Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the desired product.
N-Methylation using Dimethyl Carbonate
An environmentally benign method utilizing dimethyl carbonate as a methylating agent[4].
Experimental Protocol:
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In a round-bottom flask, combine Methyl 1H-indole-4-carboxylate (1 equivalent), potassium carbonate (K₂CO₃, 1.5 equivalents), and dimethylformamide (DMF).
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Add dimethyl carbonate (3 equivalents) to the mixture.
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Heat the reaction mixture to reflux (approximately 130°C) and maintain for 3-4 hours, monitoring by TLC.
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After the reaction is complete, cool the mixture to 0-5°C in an ice bath.
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Slowly add cold water to precipitate the product.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford Methyl 1-methyl-1H-indole-4-carboxylate.
Diagram 1: Synthetic Workflow for Methyl 1-methyl-1H-indole-4-carboxylate
A generalized workflow for the synthesis of Methyl 1-methyl-1H-indole-4-carboxylate.
Spectroscopic Data
Biological Activity and Potential Applications
The specific biological activity of Methyl 1-methyl-1H-indole-4-carboxylate has not been reported in the scientific literature. However, the indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities[5].
N-methylation of indole derivatives can significantly impact their biological activity by altering their lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, indole-4-carboxylic acid derivatives have been investigated for various therapeutic applications.
Given the lack of specific data, a generalized workflow for the initial biological evaluation of this compound is proposed.
Diagram 2: Proposed Biological Evaluation Workflow
A proposed workflow for the initial biological screening of the title compound.
Conclusion
Methyl 1-methyl-1H-indole-4-carboxylate is a readily accessible indole derivative with potential for further exploration in drug discovery and materials science. This technical guide provides a foundational understanding of its chemical properties and outlines clear methodologies for its synthesis and potential biological evaluation. The lack of extensive experimental data highlights an opportunity for novel research to characterize this compound and explore its therapeutic potential.
